cis-3-Amino-1-methylcyclobutanecarboxylic acid

Description

Structural and Nomenclature Overview

Molecular Formula and IUPAC Naming Conventions

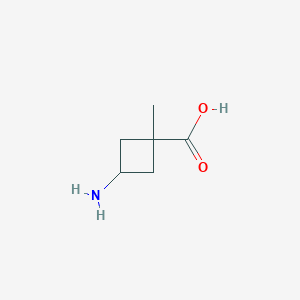

The molecular formula of cis-3-amino-1-methylcyclobutanecarboxylic acid is C₆H₁₁NO₂ , with a molecular weight of 129.16 g/mol . Its IUPAC name, (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylic acid , reflects its stereochemical and substituent arrangement:

- Cyclobutane backbone : A four-membered carbon ring.

- Methyl group : Positioned at carbon 1.

- Amino group (-NH₂) : Located at carbon 3.

- Carboxylic acid (-COOH) : Attached to carbon 1.

The cis designation indicates that the amino and carboxylic acid groups reside on the same face of the cyclobutane ring, a configuration critical to its chemical reactivity.

Table 1: Key molecular identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1408074-58-7 | |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| IUPAC Name | (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylic acid |

Cyclobutane Ring Geometry and Cis-Stereochemical Configuration

The cyclobutane ring adopts a non-planar, puckered conformation to alleviate torsional strain. While a planar cyclobutane would exhibit 90° bond angles, puckering reduces this angle to ~88° , marginally increasing angle strain but significantly lowering eclipsing interactions between adjacent hydrogen atoms. This puckering is quantified by the dihedral angle (τ), which correlates with the C–C–C bond angle (α) via the relationship:

$$

\tan\left(\frac{\alpha}{2}\right) = \cos\left(\frac{\tau}{2}\right)

$$

For cis-3-amino-1-methylcyclobutanecarboxylic acid, the cis stereochemistry forces both functional groups into proximity on the same face of the ring. This spatial arrangement influences hydrogen-bonding capabilities and chiral recognition in biological systems.

Table 2: Cycloalkane ring strain comparison

| Cycloalkane | Bond Angle | Angle Strain | Torsional Strain |

|---|---|---|---|

| Cyclopropane | 60° | Severe | Severe |

| Cyclobutane | 88° | Moderate | Moderate |

| Cyclohexane | 109.5° | None | None |

Functional Group Analysis: Amino and Carboxylic Acid Moieties

The compound’s functionality arises from its amino (-NH₂) and carboxylic acid (-COOH) groups:

- Amino group :

- Carboxylic acid group :

The interplay between these groups allows the molecule to exist as a zwitterion in aqueous solutions, enhancing its solubility and stability.

Table 3: Functional group properties

| Group | Role | Key Reactions | pKa Range |

|---|---|---|---|

| Amino (-NH₂) | Nucleophile, hydrogen bonding | Alkylation, acylation | 9–10 |

| Carboxylic acid (-COOH) | Acid, hydrogen bonding | Esterification, decarboxylation | 2–4 |

Structural Implications of Functional Groups

The proximity of the amino and carboxylic acid groups in the cis configuration creates a 1,3-dipolar interaction , which stabilizes the molecule through intramolecular hydrogen bonding. This interaction also restricts conformational flexibility, directing reactivity toward specific pathways. For example, the carboxylic acid can act as an electron-withdrawing group, modulating the basicity of the amino group in neighboring positions.

The methyl substituent at position 1 introduces steric hindrance , further rigidifying the cyclobutane ring and influencing crystal packing in solid-state structures. These features are critical in drug design, where controlled stereochemistry and rigidity often enhance target selectivity.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWPVFAAAKGBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of cis-3-hydroxy-3-methylcyclobutanecarboxylic acid

A method for synthesizing cis-3-hydroxy-3-methylcyclobutanecarboxylic acid involves a three-step process using 3-methylenecyclobutanecarbonitrile as the raw material:

- Hydrolysis : Reacting 3-methylenecyclobutanecarbonitrile with an aqueous solution of sodium hydroxide to produce 3-methylenecyclobutanecarboxylic acid. The preferred conditions involve a 1.0 mol/L sodium hydroxide solution at a reaction temperature of 80-100 ℃ for 4-6 hours.

- Addition Reaction : Subjecting the 3-methylenecyclobutanecarboxylic acid to an addition reaction under concentrated hydrochloric acid conditions, yielding 3-chloro-3-methylcyclobutanecarboxylic acid. This reaction is typically conducted at 25 ℃ for 1-2 hours. For example, 50 g (0.45 mol) of 3-methylenecyclobutanecarboxylic acid is slowly added to 350 mL of concentrated hydrochloric acid at 25 ℃, stirred for 2 hours, and then extracted with dichloromethane. The organic phase is merged, washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 62 g (94%) of 3-chloro-3-methylcyclobutanecarboxylic acid.

- Hydrolysis : Hydrolyzing the 3-chloro-3-methylcyclobutanecarboxylic acid in an aqueous solution of sodium hydroxide to obtain cis-3-hydroxy-3-methylcyclobutanecarboxylic acid. The hydrolysis is carried out using a 1.0 mol/L sodium hydroxide solution at 25 ℃ for 12-16 hours. For instance, 50 g (0.34 mol) of 3-chloro-3-methylcyclobutanecarboxylic acid is dissolved in 700 mL of 1.0 mol/L sodium hydroxide aqueous solution, stirred for 12 hours at 25 ℃, extracted once with 200 mL of ethyl acetate, adjusted to pH=1 with concentrated hydrochloric acid, and then extracted with chloroform. The combined organic phases are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 20 g (46%) of cis-3-hydroxy-3-methylcyclobutanecarboxylic acid.

Photocatalyzed [2+2]-Cycloaddition

Visible light-catalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins provides direct access to unnatural cyclobutane α-amino acid derivatives. This method involves using a triplet energy transfer catalyst such as [Ir(dFCF3ppy)2dtbpy]PF6 under visible light irradiation.

Using [Ir(dFCF3ppy)2dtbpy]PF6 as a photocatalyst, the cycloaddition of a dehydroamino acid (1a ) and 4-methyl styrene (2a ) under blue LED irradiation at 20 °C yields the desired product 3aa/3aa' . Control experiments without the photocatalyst or light result in no product formation.

Entry PC (mol %) Solvent 3aa/3aa' d.r. Yield (%) 1 No cat. or light CH3CN - 2 $$Ir] (2) CH3CN 8:1 82 3 $$Ir] (4) CH3CN 8:1 83 4 $$Ru] (5) CH3CN 5 Thioxanthone (10) CH3CN 3:1 54 6 4Cz-IPN (5) CH3CN 7:1 70 7 $$Ir] (2) DMF n.d. 60 8 $$Ir] (2) CDCl3 7:1 75 9 $$Ir] (2) DMSO n.d. 73 10 $$Ir] (2) Acetone 6:1 56 11 $$Ir] (2) CH3CN (0.1 M) 7:1 68 12 $$Ir] (2) CH3CN (0.4 M) 6:1 78 $$Ir] = $$Ir(dFCF3ppy)2dtbpy]PF6; $$Ru] = $$Ru(bpy)3](PF6)2.

Preparation of 2-amino-3-nitrobenzoic acid via Curtius rearrangement

The preparation method of 2-amino-3-nitrobenzoic acid involves Curtius rearrangement.

- Mono-esterification : Mix 3-nitrophthalic acid, dehydrated alcohol, and sulfuric acid in a weight ratio of 1:4-5:0.9-1.1. Heat the mixture under reflux at 65-80°C for 12-24 hours, then cool, crystallize, and centrifuge.

- Chloride Formation : Add chloroform and sulfur oxychloride to the monoester compound in a weight ratio of 1:0.04-0.05:0.5-0.6. React the mixture at 55-65°C for 5-8 hours to obtain a chloroform solution of acyl chlorides.

- Azide Formation : Add DMF and sodium azide to the chloroform solution of acyl chlorides in a weight ratio of 1:0.5-0.6:0.3-0.4. React the mixture at 25-35°C for 1-3 hours. Then, add water in a ratio of 1:5-6 to the monoester compound, extract, and separate to obtain a chloroform solution of acid azide.

Chemical Reactions Analysis

Photocatalytic [2+2]-Cycloaddition

A study demonstrated the use of visible-light photocatalysis to synthesize ACCA derivatives through reactions with styrene-type olefins. This method achieves high diastereoselectivity (up to 8:1 d.r.) and scalability in continuous flow systems .

| Substrate | Product Yield (%) | Diastereoselectivity (d.r.) | Conditions |

|---|---|---|---|

| Styrene | 81 | 8:1 | 415 nm LED, 18°C, 52 h |

| Karady–Beckwith alkene | 44 | 8:1 | Batch reactor, prolonged |

| Menthol ester derivative | 81 | 2:2:1:1* | Standard conditions |

*Major products: 2:1 ratio of cis- vs trans-configurations .

Functionalization with Peptide Backbones

ACCA derivatives like α-CBAA-Val and α-CBAA-Lys were synthesized via cycloaddition with dipeptide-containing dehydroamino acids, yielding products in 61% and 47% yields, respectively .

Functional Group Reactivity

The amino and carboxylic acid groups in ACCA participate in classical reactions, enabling post-synthetic modifications:

Deprotection Strategies

-

Boc Removal : Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) groups, yielding free amino acids in 86% yield .

-

Fmoc Removal : Piperidine selectively removes fluorenylmethyloxycarbonyl (Fmoc) groups, producing free amines in 56% yield .

| Protecting Group | Deprotection Agent | Yield (%) | Application |

|---|---|---|---|

| Boc | TFA | 86 | Free amino acid synthesis |

| Fmoc | Piperidine | 56 | Peptide coupling intermediates |

Hydrolysis Reactions

Hydrolysis of ACCA methyl esters under acidic conditions (6 M HCl, 120°C) generates free carboxylic acids. This step is critical for bioactive compound synthesis .

Comparative Reactivity Insights

ACCA’s cis-configuration differentiates it from analogous cyclobutane amino acids:

| Property | ACCA (cis) | Trans Isomer |

|---|---|---|

| Diastereoselectivity | High (8:1 d.r.) | Lower selectivity |

| Hydrogen Bonding | Strong intramolecular interactions | Weaker interactions |

| Peptide Conformation | Extended or folded | Less constrained |

Mechanistic Considerations

The reactivity of ACCA is governed by:

Scientific Research Applications

Chemistry

CAMC serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biological Research

In biological contexts, CAMC is explored for its interactions with enzymes and proteins:

- Enzyme-Substrate Studies : It aids in understanding enzyme mechanisms and substrate specificity.

- Protein-Ligand Interactions : CAMC can modulate the activity of certain proteins, making it a candidate for drug design.

Pharmaceutical Development

CAMC has potential applications in drug development, particularly in neuropharmacology:

- Therapeutic Properties : Investigated for its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

- Precursor for Drug Synthesis : Used as a precursor for synthesizing other bioactive compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | CAMC demonstrated significant binding affinity to specific enzymes, suggesting its role as an inhibitor or modulator. |

| Study 2 | Drug Development | Researchers synthesized derivatives of CAMC that exhibited enhanced neuroprotective effects in animal models. |

| Study 3 | Chemical Synthesis | CAMC was utilized to create novel cyclic compounds with potential applications in material science. |

Mechanism of Action

The mechanism of action of cis-3-Amino-1-methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Aminocyclobutanecarboxylic Acid Derivatives

Compounds such as (±)-trans-2-aminocyclobutanecarboxylic acid () and (±)-cis-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid () differ in the placement of the amino group (position 2 vs. 3). This positional variation affects ring strain and reactivity:

- Synthetic Routes: The synthesis of 2-amino derivatives involves prolonged heating (e.g., 12-hour reflux for trans isomers in ) compared to shorter reaction times for Boc-protected 3-amino analogs (30 minutes in ) .

- Yields: Trans-2-amino derivatives achieve yields up to 100% in specific steps (), whereas Boc-protected cis-3-amino derivatives are synthesized in 95% yield ().

Functional Group Variations

- cis-3-Hydroxycyclobutanecarboxylic acid (CAS: N/A, ): Replacing the amino group with a hydroxyl reduces basicity and alters hydrogen-bonding capacity. This derivative is less reactive in nucleophilic reactions but may exhibit stronger acidity (pKa ~3–4, inferred from similar hydroxycarboxylic acids) .

- Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7, ): A five-membered ring analog with an ester group. The cyclopentane ring reduces ring strain compared to cyclobutane, enhancing conformational flexibility.

Ester and Protected Derivatives

- cis-3-(Methylamino)cyclobutane-1-carboxylate (CAS: 2136718-64-2, –9): The ester group increases lipophilicity (logP ~1.5 predicted) compared to the carboxylic acid, improving membrane permeability. This derivative is used in prodrug design .

- Boc-Protected Derivatives: The Boc group in cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid () stabilizes the amino group during synthesis, with a predicted density of 1.17 g/cm³ and boiling point of 368.3°C .

| Property | cis-3-Amino-1-methylcyclobutanecarboxylic acid | cis-3-(Methylamino)cyclobutane-1-carboxylate |

|---|---|---|

| Functional Group | Carboxylic acid | Ester |

| Lipophilicity | Moderate (carboxylic acid) | High (ester) |

| Applications | Peptide synthesis | Prodrug development |

Industrial and Research Relevance

The commercial availability of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride () underscores its role in large-scale applications, contrasting with research-grade analogs like cis-1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid (CAS: 1358884-51-1, ), which is primarily used in niche synthetic workflows .

Biological Activity

Cis-3-Amino-1-methylcyclobutanecarboxylic acid (C6H11NO2) is a cyclobutane derivative notable for its unique structural features, including an amino group and a carboxylic acid group. This compound has garnered attention due to its potential applications in biochemical research and medicine, particularly as a building block in organic synthesis and its interactions with biological macromolecules.

The molecular weight of cis-3-Amino-1-methylcyclobutanecarboxylic acid is approximately 115.16 g/mol. It exists primarily as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 115.16 g/mol |

| Solubility | Soluble in water |

| Structure | Cyclobutane derivative |

The biological activity of cis-3-Amino-1-methylcyclobutanecarboxylic acid is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds, while the carboxylic acid group can engage in ionic interactions with proteins and enzymes, influencing cellular processes.

Key Mechanisms:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural conformation allows it to fit into receptor sites, potentially modulating receptor activity.

Biological Activities

Research has indicated that cis-3-Amino-1-methylcyclobutanecarboxylic acid exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Neuroprotective Effects : There is emerging evidence that it could have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Role in Protein Folding : Its conformational rigidity may influence protein folding and stability, which is critical in many biochemical processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of cis-3-Amino-1-methylcyclobutanecarboxylic acid:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

- Neuroprotective Study : Research conducted on neuronal cell lines showed that treatment with cis-3-Amino-1-methylcyclobutanecarboxylic acid resulted in reduced oxidative stress markers, indicating its potential as a neuroprotective agent .

Comparative Analysis with Related Compounds

The biological activity of cis-3-Amino-1-methylcyclobutanecarboxylic acid can be compared to its trans isomer and other similar compounds.

| Compound | Biological Activity | Notes |

|---|---|---|

| cis-3-Amino-1-methylcyclobutanecarboxylic acid | Antimicrobial, Neuroprotective | Unique stereochemistry influences activity |

| trans-3-Amino-1-methylcyclobutanecarboxylic acid | Limited studies available | Potentially different binding properties |

| 3-Hydroxy-3-methylcyclobutanecarboxylic acid | Peptide mimetic properties | Used in studying conformational rigidity |

Q & A

Q. Q1. What are the key synthetic routes for cis-3-Amino-1-methylcyclobutanecarboxylic acid, and how do reaction conditions influence stereochemical purity?

Methodological Answer: Synthesis typically involves cyclization of pre-functionalized cyclobutane precursors or enantioselective catalytic methods. For example, a Boc-protected intermediate (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid, CAS 35264-09-6) can undergo selective deprotection and methylation . Stereochemical purity is highly dependent on reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., chiral auxiliaries or transition-metal catalysts). HPLC with chiral columns and -/-NMR are critical for verifying cis/trans ratios .

Q. Q2. How can researchers validate the structural identity of cis-3-Amino-1-methylcyclobutanecarboxylic acid derivatives?

Methodological Answer: Use a combination of:

- Spectroscopy : -NMR for methyl group integration (δ ~1.2–1.5 ppm) and cyclobutane ring protons (δ ~2.0–3.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO, exact mass 129.08 g/mol).

- X-ray Crystallography : For absolute stereochemical confirmation, particularly when synthesizing hydrochloride salts (e.g., CAS 1523606-23-6) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the methyl group in cis-3-Amino-1-methylcyclobutanecarboxylic acid influence its conformational stability?

Methodological Answer: Computational modeling (DFT or MD simulations) can map energy minima for cyclobutane ring puckering. The methyl group introduces torsional strain, favoring a "twisted" conformation over planar geometries. Experimental validation via variable-temperature NMR can detect restricted rotation (e.g., coalescence temperatures for diastereotopic protons) . Compare with unsubstituted analogs (e.g., trans-3-Aminocyclobutanecarboxylic acid, CAS DTXSID70995838) to isolate steric contributions .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for cis-3-Amino-1-methylcyclobutanecarboxylic acid derivatives?

Methodological Answer:

- Batch Analysis : Verify purity (>95% via HPLC) and exclude contaminants (e.g., trans-isomers or residual solvents) using GC-MS .

- Biological Replicates : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target-specific effects.

- Meta-Analysis : Cross-reference datasets from independent studies (e.g., cyclobutanecarboxylate esters, CAS 2136718-64-2) to identify confounding variables like pH-dependent solubility .

Q. Q5. How can researchers design stable formulations of cis-3-Amino-1-methylcyclobutanecarboxylic acid for in vivo studies?

Methodological Answer:

- Salt Formation : Hydrochloride salts (e.g., CAS 1523606-23-6) improve aqueous solubility but require pH buffering (pH 6–7) to prevent decomposition .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and confirm stability via accelerated aging tests (40°C/75% RH for 6 months) .

Data-Driven Analysis

Q. Table 1. Comparative Physicochemical Properties of cis-3-Amino-1-methylcyclobutanecarboxylic Acid Derivatives

| Compound (CAS) | Molecular Formula | Molecular Weight | Purity (%) | Key Application |

|---|---|---|---|---|

| cis-3-Amino-1-methylcyclobutanol HCl (1523606-23-6) | CHClNO | 137.61 | >95 | Chiral building block |

| 1-N-Boc-aminocyclopentanecarboxylic acid (35264-09-6) | CHNO | 229.27 | >95 | Intermediate for peptide synthesis |

| cis-3-(Methylamino)cyclobutane-1-carboxylate (2136718-64-2) | CHNO | 171.24 | >95 | Prodrug development |

Methodological Best Practices

- Stereochemical Analysis : Always use chiral columns (e.g., Daicel CHIRALPAK®) for HPLC to resolve cis/trans isomers .

- Stability Testing : Monitor degradation via UPLC-MS under stress conditions (oxidative, thermal, hydrolytic) .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets and synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.